molecular formula C13H15NOS B8696938 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol

4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol

Cat. No.: B8696938
M. Wt: 233.33 g/mol
InChI Key: ZRIXSPVOLZSKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol is a chemical compound that features a benzothiazole ring attached to a cyclohexanol moiety Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol typically involves the cyclization of 2-aminothiophenol with cyclohexanone under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzothiazole ring can be reduced to a dihydrobenzothiazole using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 4-Benzothiazol-2-YL-cyclohexanone.

    Reduction: 4-Dihydrobenzothiazol-2-YL-cyclohexanol.

    Substitution: 4-Benzothiazol-2-YL-cyclohexyl chloride.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Benzothiazole: Lacks the cyclohexanol group but shares the benzothiazole ring.

    Cyclohexanol: Lacks the benzothiazole ring but shares the cyclohexanol moiety.

    2-Aminobenzothiazole: Similar structure but with an amino group instead of the cyclohexanol group.

Uniqueness: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol is unique due to the combination of the benzothiazole ring and the cyclohexanol group

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C13H15NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-4,9-10,15H,5-8H2

InChI Key

ZRIXSPVOLZSKDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-methoxy-cyclohexyl)-benzothiazole (1.2 g, 5.15 mmol) in HI (35%)(12 mL) was heated to 90° C. for 1 h. Then the reaction mixture was diluted with water (20 mL), extracted with EtOAc (2×) and the separated organic layer was washed with brine (2×), dried over Na2SO4, and concentrated to give the desired product (960 mg, 4.12 mmol, 85% yield) as brown solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
85%

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